Thunberginol F
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Overview
Description
Thunberginol F is a phthalide found in Hydrangea macrophylla . It has the IUPAC name (3Z)-3-[(3,4-Dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one .
Synthesis Analysis
Thunberginol F can be synthesized through thermal cyclization reaction of d- and g-ketoamides . This process involves the preparation of 3-substituted isocoumarins and a benzylidenephthalide through thermal cyclization reaction of d- and g-ketoamides, respectively . The resulting isocoumarin and benzylidenephthalide compounds are then deprotected to afford thunberginols A, B, and F .Molecular Structure Analysis
The molecular formula of Thunberginol F is C15H10O5 . It has an average mass of 270.237 Da and a mono-isotopic mass of 270.052826 Da .Chemical Reactions Analysis
Thunberginols A, B, and F have been found to inhibit the degranulation processes both before and after an increase in intracellular free Ca2+ levels . This is an essential process for the degranulation and production of cytokines .Physical And Chemical Properties Analysis
Thunberginol F has a molecular formula of C15H10O5 . It has an average mass of 270.237 Da and a mono-isotopic mass of 270.052826 Da .Scientific Research Applications
Anti-Allergic and Anti-Inflammatory Properties
Thunberginol F, along with Thunberginols A and B, extracted from Hydrangeae Dulcis Folium, demonstrated substantial inhibitory effects on degranulation and the releases of TNF-alpha and IL-4 in RBL-2H3 cells. Thunberginol F notably inhibited the increase in intracellular free Ca2+ levels, which is critical for degranulation and cytokine production. These findings suggest potential applications of Thunberginol F in anti-allergic treatments (Wang et al., 2007).
Pharmacological Potentials
Thunberginol F is part of a group of natural products that exhibit various pharmacological effects. This compound, along with its derivatives, has been recognized for its antiallergic and antimicrobial properties. Research also indicates that structurally similar compounds have shown potential in anti-HIV activity and other therapeutic areas, hinting at the broad pharmacological capabilities of Thunberginol F and its structural analogs (Danoun et al., 2013).
properties
CAS RN |
147666-82-8 |
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Product Name |
Thunberginol F |
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)7-13-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H/b13-7- |
InChI Key |
CFXQRFYFWXTZOJ-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC\2=C(C(=C1)O)C(=O)O/C2=C\C3=CC(=C(C=C3)O)O |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2=CC3=CC(=C(C=C3)O)O |
synonyms |
thunberginol F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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